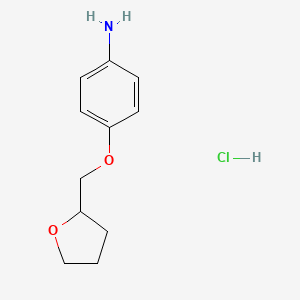

4-(Oxolan-2-ylmethoxy)aniline hydrochloride

Description

Properties

IUPAC Name |

4-(oxolan-2-ylmethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;/h3-6,11H,1-2,7-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQVAIWQSSAQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Oxolan-2-ylmethoxy)aniline Hydrochloride: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, analytical methodologies, and potential applications of 4-(Oxolan-2-ylmethoxy)aniline hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information presented herein is a synthesis of established chemical principles and data from structurally related compounds, offering a robust framework for the scientific investigation of this molecule.

Introduction: A Molecule of Interest in Medicinal Chemistry

This compound is a chemical entity that merges two key pharmacophores: the aniline core and a tetrahydrofuran (oxolane) moiety. Aniline and its derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals and dyes.[1] The incorporation of a tetrahydrofuran ring is a well-established strategy in drug design to enhance pharmacokinetic properties such as solubility and bioavailability, and to introduce specific steric and electronic features that can modulate binding to biological targets.[2] The hydrochloride salt form of this aniline derivative is intended to improve its aqueous solubility and handling properties.[3]

The combination of these structural features makes this compound a promising scaffold for the development of novel therapeutic agents, particularly in areas such as kinase inhibition where aniline-based structures have proven to be highly effective.[4] This guide aims to provide a detailed technical foundation for researchers interested in exploring the potential of this compound.

Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule in public literature, the following table presents a combination of known values for the molecular formula and weight, alongside predicted properties based on the analysis of its constituent functional groups and structurally similar compounds.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [5][6] |

| Molecular Weight | 229.70 g/mol | [5] |

| Appearance | White to off-white crystalline solid (Predicted) | Based on similar aniline hydrochlorides[1] |

| Melting Point | 190 - 205 °C (Predicted) | Based on aniline hydrochloride (197-199 °C)[1] and substituted anilines |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents (Predicted) | Aniline hydrochloride is water-soluble[7]. The organic substituent may slightly decrease aqueous solubility. |

| pKa (of the anilinium ion) | 4.5 - 5.0 (Predicted) | Based on the pKa of aniline (4.6) |

Proposed Synthesis and Mechanism

A robust and plausible synthetic route for this compound is the Williamson ether synthesis, followed by hydrochloride salt formation. This approach is widely used for the formation of ether linkages.[2]

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Oxolan-2-ylmethoxy)aniline

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 4-aminophenol (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium 4-aminophenoxide.

-

Add a solution of 2-(chloromethyl)oxolane (1.05 equivalents) in anhydrous dimethylformamide (DMF).

-

Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 4-(Oxolan-2-ylmethoxy)aniline.[8]

Step 2: Formation of this compound

-

Dissolve the purified 4-(Oxolan-2-ylmethoxy)aniline in a minimal amount of anhydrous diethyl ether.

-

To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Spectroscopic Analysis (Predicted)

The following are predicted spectroscopic data based on the chemical structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, DMSO-d₆, δ):

-

~10.0 ppm (broad s, 3H, -NH₃⁺): The protons of the anilinium group are expected to be significantly deshielded and may appear as a broad singlet.

-

~7.2-7.4 ppm (d, 2H, Ar-H): Aromatic protons ortho to the anilinium group.

-

~6.9-7.1 ppm (d, 2H, Ar-H): Aromatic protons meta to the anilinium group.

-

~4.1-4.3 ppm (m, 1H, -O-CH₂-CH-): The methine proton on the oxolane ring.

-

~3.8-4.0 ppm (m, 2H, -O-CH₂-): The methylene protons of the ether linkage.

-

~3.6-3.8 ppm (m, 2H, -CH₂-O- in oxolane): The methylene protons adjacent to the oxygen in the oxolane ring.

-

~1.8-2.1 ppm (m, 4H, other oxolane -CH₂-): The remaining methylene protons of the oxolane ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (125 MHz, DMSO-d₆, δ):

-

~155 ppm: Aromatic carbon attached to the oxygen.

-

~130 ppm: Aromatic carbon attached to the nitrogen.

-

~120 ppm: Aromatic CH carbons ortho to the anilinium group.

-

~115 ppm: Aromatic CH carbons meta to the anilinium group.

-

~77 ppm: Methine carbon of the oxolane ring.

-

~72 ppm: Methylene carbon of the ether linkage.

-

~68 ppm: Methylene carbon adjacent to the oxygen in the oxolane ring.

-

~28 ppm & ~25 ppm: Other methylene carbons of the oxolane ring.

Mass Spectrometry (MS):

-

Expected [M+H]⁺ for the free base (C₁₁H₁₅NO₂): m/z = 194.1181

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3200-3400 cm⁻¹ (broad): N-H stretching of the primary amine salt.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-3000 cm⁻¹: Aliphatic C-H stretching.

-

~1600 cm⁻¹, ~1510 cm⁻¹: Aromatic C=C stretching.

-

~1240 cm⁻¹: Aryl-O-C stretching.

-

~1100 cm⁻¹: C-O-C stretching of the ether and oxolane ring.

Chromatographic Purity Assessment

A standard High-Performance Liquid Chromatography (HPLC) method can be employed for purity determination.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method is a good starting point and can be optimized for better resolution and shorter run times.[9]

Solubility Determination Protocol

The shake-flask method is the gold standard for determining thermodynamic solubility.[3]

Caption: Workflow for Shake-Flask Solubility Determination.

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on the safety profiles of aniline and its derivatives, the following precautions are recommended:[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be light-sensitive.

-

Toxicity: Aniline derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.[10] They can cause serious eye damage and may cause an allergic skin reaction.[10] Some aniline derivatives are suspected of causing genetic defects and cancer.[10]

Always consult the most recent Safety Data Sheet (SDS) for comprehensive safety information.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for the synthesis of novel bioactive molecules.

-

Kinase Inhibitors: The aniline moiety is a key component of many ATP-competitive kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase domain.[4] The oxolane substituent can be explored to probe interactions with other parts of the ATP-binding pocket and to modulate the compound's physicochemical properties.

-

Other Therapeutic Areas: The versatility of the aniline functional group allows for a wide range of chemical modifications, opening up possibilities for its use as a scaffold in the development of antimicrobial, anti-inflammatory, and other therapeutic agents.[1][2]

References

- Fisher Scientific. (2010, May 17).

- Sigma-Aldrich. (2025, November 6).

- Benchchem. 4-Methyl-2-(oxolan-2-ylmethoxy)aniline | 640767-91-5.

- Santa Cruz Biotechnology. This compound | SCBT.

- CPAChem. (2020, January 15).

- PubChem. 4-(Oxiran-2-ylmethoxy)aniline | C9H11NO2 | CID 21540557.

- Sigma-Aldrich. 4-(4-Methoxyphenoxy)aniline hydrochloride | 6927-78-2.

- Carl ROTH.

- Benchchem. Technical Guide: Synthesis and Discovery of 4-(oxan-2-yl)aniline.

- Thoreauchem. This compound-91246-63-8.

- Royal Society of Chemistry. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa.

- SIELC Technologies. (2018, February 19). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column.

- Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1).

- PubChem. N,N,4-tris(oxiran-2-ylmethoxy)aniline | C15H19NO6 | CID 88255296.

- Thermo Fisher Scientific.

- Benchchem. Determining the Solubility Profile of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide.

- Chem-Impex. Aniline hydrochloride.

- Benchchem. Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors.

- The Royal Society of Chemistry. (2012).

- Garuda Intern

- ChemicalBook. Aniline hydrochloride CAS#: 142-04-1.

- ATB (Automated Topology Builder). 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray.

- Sigma-Aldrich. 4-(4-Methoxyphenoxy)aniline hydrochloride | 6927-78-2.

- Loba Chemie. (2016, April 26). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS CAS-No..

- ResearchGate. (2011). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.

- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- Asian Publication Corporation. (2012). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. This compound-91246-63-8 - Thoreauchem [thoreauchem.com]

- 7. Aniline hydrochloride CAS#: 142-04-1 [amp.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. cpachem.com [cpachem.com]

Whitepaper: The Aniline Scaffold - A Cornerstone for the Discovery of Novel Bioactive Molecules

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The aniline scaffold, a deceptively simple aromatic amine, stands as a privileged structure in medicinal chemistry, forming the backbone of a remarkable number of therapeutic agents.[1][2] Its synthetic versatility and inherent ability to engage in crucial molecular interactions with biological targets have cemented its role as a foundational building block in drug discovery.[1][3] This technical guide provides an in-depth exploration of the strategies and methodologies employed to unlock the potential of the aniline scaffold, from the synthesis of diverse chemical libraries to the identification and optimization of novel bioactive molecules. We will delve into the causality behind experimental choices, present field-proven protocols, and examine key therapeutic areas where aniline derivatives have made a significant impact, including oncology and infectious diseases. Critically, this guide will also address the primary liability of the aniline motif—metabolic instability—and discuss modern strategies, such as isosteric replacement, to mitigate this risk, thereby providing a comprehensive roadmap for the contemporary drug hunter.[4][5][6]

The Aniline Scaffold: A Double-Edged Sword in Medicinal Chemistry

Aniline, or aminobenzene, and its derivatives are organic compounds characterized by an amino group attached to a benzene ring.[7] This structural motif is prevalent in a significant number of top-selling pharmaceuticals.[4][6] Its "privileged" status stems from several key factors:

-

Synthetic Tractability: The aniline core is readily modified through a variety of robust chemical reactions, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.[8][9]

-

Key Molecular Interactions: The amino group is an excellent hydrogen bond donor, and the aromatic ring can participate in π-π stacking and hydrophobic interactions. This allows aniline-based molecules to effectively bind to the active sites of diverse biological targets, most notably the ATP-binding pocket of kinases.[1]

-

Structural Rigidity and Versatility: The scaffold provides a rigid anchor to which various functional groups can be appended, enabling the precise spatial orientation required for high-affinity binding.

However, the very reactivity that makes aniline a valuable synthetic tool also presents its greatest challenge. The aniline moiety is a well-known "structural alert," prone to metabolic bioactivation by cytochrome P450 (CYP450) enzymes.[4][6] This process can generate highly reactive electrophilic species, such as quinone-imines, which can covalently bind to proteins and lead to idiosyncratic adverse drug reactions (IADRs).[6] A significant fraction of drugs withdrawn from the market or labeled with black box warnings contain the aniline motif.[4][6] Therefore, a central theme in modern aniline-based drug discovery is the strategic mitigation of this metabolic risk.

Building the Arsenal: Synthesis of Aniline Derivative Libraries

The foundation of any successful screening campaign is a structurally diverse and high-quality chemical library. Several powerful synthetic methods are employed to generate aniline derivatives. The choice of method is a critical decision, balancing factors like substrate scope, functional group tolerance, reaction conditions, and scalability.

Comparative Analysis of Key Synthetic Methodologies

The following table summarizes and compares three cornerstone reactions for the synthesis of aniline derivatives.

| Method | General Reaction | Key Features & Causality | Advantages | Disadvantages |

| Catalytic Reduction of Nitroarenes | R-NO₂ + H₂ (catalyst) → R-NH₂ | A classic, robust method. The nitro group is highly susceptible to reduction by various catalysts (e.g., Pd/C, PtO₂) under a hydrogen atmosphere. It's often high-yielding for simple substrates.[9] | High yields, readily available starting materials, scalable. | Limited tolerance for reducible functional groups (e.g., alkynes, alkenes, some halides). |

| Buchwald-Hartwig Amination | R-X + H₂N-R' (Pd catalyst, ligand, base) → R-NH-R' | A modern palladium-catalyzed cross-coupling reaction. The choice of phosphine ligand is crucial for catalytic cycle efficiency and allows for the coupling of a wide range of aryl halides (X=I, Br, Cl) with amines.[4][9] | Excellent functional group tolerance, broad substrate scope, milder conditions than Ullmann. | Cost of palladium catalyst and ligands, requires inert atmosphere. |

| Ullmann Condensation | R-X + R'-OH (Cu catalyst, base) → R-O-R' → Reduction | A copper-catalyzed reaction primarily used for synthesizing diaryl ethers, which can then be reduced to diaryl ether anilines. The reaction activates the aryl halide for nucleophilic aromatic substitution.[9][10] | Effective for diaryl ether synthesis, a key scaffold in some kinase inhibitors. | Requires harsh conditions (high temperatures), often stoichiometric copper, limited scope compared to Buchwald-Hartwig. |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a generalized, yet detailed, procedure for the synthesis of an N-aryl aniline derivative, a common step in building a compound library.

Objective: To synthesize N-phenylaniline from iodobenzene and aniline.

Materials:

-

Iodobenzene (1.0 eq)

-

Aniline (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, catalyst)

-

Xantphos (0.04 eq, ligand)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq, base)

-

Anhydrous Toluene (solvent)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add NaOtBu, Xantphos, and Pd₂(dba)₃.

-

Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by aniline and then iodobenzene via syringe.

-

Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel to yield the pure N-phenylaniline.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization: General Synthesis and Screening Workflow

The following diagram illustrates the logical flow from library synthesis to hit identification.

Caption: Inhibition of EGFR Signaling by Aniline-Based Drugs.

Quantitative Data: Representative Aniline-Based Kinase Inhibitors

The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Compound Class | Target Kinase | Representative Inhibitor | IC₅₀ (nM) | Reference |

| 4-Anilinoquinazoline | EGFR | Gefitinib | 2 - 37 | [11] |

| 4-Anilinoquinazoline | EGFR | Erlotinib | 2 | [11] |

| 2-Anilino Pyrimidine | Mer/c-Met | Compound 18c | Mer: 18.5, c-Met: 33.6 | [1] |

| 4-Anilinoquinazoline | EGFR/VEGFR-2 | Compound 10a | EGFR: 1.1, VEGFR-2: 0.3 | [12] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC₅₀ of a test compound against a specific kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescence signal. An effective inhibitor prevents ATP consumption, leading to a high signal.

Materials:

-

Kinase of interest (e.g., EGFR)

-

Kinase-specific substrate peptide

-

Test compound (aniline derivative) serially diluted in DMSO

-

ATP

-

Kinase reaction buffer

-

Luminescent ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well microplates

-

Multimode plate reader with luminescence detection

Procedure:

-

Compound Plating: Dispense the serially diluted test compounds into the wells of the 384-well plate. Include controls for 100% inhibition (no kinase) and 0% inhibition (DMSO vehicle).

-

Kinase Reaction Initiation: Add the kinase, substrate, and buffer mixture to all wells except the 100% inhibition controls.

-

ATP Addition: To initiate the reaction, add ATP to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination & Signal Generation: Add the luminescent ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a light signal proportional to the amount of ATP present.

-

Incubation: Incubate for 10 minutes at room temperature to stabilize the signal.

-

Data Acquisition: Read the luminescence intensity on a plate reader.

-

Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Case Study 2: Aniline Scaffolds as Antimicrobial Agents

The history of aniline in antimicrobial discovery is foundational, beginning with the sulfa drugs.

Mechanism of Action: Disrupting Folic Acid Synthesis

Sulfonamides, which are aniline derivatives, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). [13]This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfa drugs block the metabolic pathway, leading to bacteriostatic effects. [13]Humans are unaffected as they obtain folic acid from their diet.

Caption: Sulfonamides Inhibit Bacterial Folic Acid Synthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.

Materials:

-

Test compound (aniline derivative)

-

Bacterial strain (e.g., E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

-

Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀) with a plate reader. The MIC well will be the first clear well in the dilution series.

Mitigating Risk: Isosteric Replacement of the Aniline Moiety

As discussed, the primary liability of the aniline scaffold is its potential for metabolic bioactivation into reactive metabolites. [4][5][6]A leading strategy in modern medicinal chemistry to circumvent this issue is isosteric replacement . [4][14]This involves replacing the "structural alert" aniline ring with a different chemical group that mimics its size, shape, and electronic properties but possesses a superior metabolic profile.

Saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentylamines (BPCAs) have emerged as highly effective bioisosteres for anilines. [14][15]These rigid structures can project substituents in similar vectors to a substituted phenyl ring but are less susceptible to oxidative metabolism, thus reducing the risk of forming reactive metabolites and improving the overall safety profile of the drug candidate. [4][6]

Caption: Mitigating Toxicity via Isosteric Replacement.

Conclusion and Future Outlook

The aniline scaffold remains an enduringly valuable and versatile platform for the discovery of new bioactive molecules. Its utility is demonstrated by its presence in a wide range of approved drugs targeting diverse diseases. The historical success of aniline-based drugs, from sulfonamides to modern kinase inhibitors, provides a strong foundation for future exploration.

The path forward, however, requires a sophisticated, safety-conscious approach. The causality behind aniline's biological activity is intrinsically linked to its potential for metabolic liabilities. Therefore, the future of aniline-based drug discovery will be characterized by:

-

Proactive Risk Mitigation: Integrating strategies like isosteric replacement early in the design phase to create safer, more metabolically robust drug candidates.

-

Novel Synthetic Methodologies: Developing new C-N bond-forming reactions that provide access to previously unexplored chemical space and more complex aniline analogues.

-

Exploring New Biological Frontiers: Applying the principles learned from established targets like kinases to novel and challenging biological systems.

By combining the proven utility of the aniline core with modern medicinal chemistry strategies, researchers and drug development professionals can continue to leverage this privileged scaffold to create the next generation of innovative and safe therapeutics.

References

- Aniline derivatives as antimicrobial agent. (2025). Filo.

- Aniline's Role in Modern Therapeutics: A Comparative Guide to Aniline-Based Kinase Inhibitors. (2025). Benchchem.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020).

- Structure of two aniline derivatives as potent anticancer lead compounds. (n.d.).

- Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. (2025). Benchchem.

- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). PMC.

- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). PubMed.

- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (n.d.). ProQuest.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). PubMed.

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (n.d.). PMC.

- Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. (2024). IFTM University.

- Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (n.d.). Neuroquantology.

- A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) of Aniline Compounds. (2025). Benchchem.

- The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview. (2025). Benchchem.

- Aniline. (n.d.). Wikipedia.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.).

- 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). Source not specified.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020). PMC.

- Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025).

- Aniline Reactions & Pharma Uses. (n.d.). Scribd.

- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025). PubMed.

- Structure Activity Rel

- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed.

- Bioactive molecules that can be obtained from anilines presented in this work. (n.d.).

- Synthesis and antimicrobial activity of some new anilino benzimidazoles. (n.d.). PubMed.

- Aniline replacement in drug-like compounds. (2024). Cresset Group.

- Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxyl

- A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and P

- Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). (2025). Benchchem.

- Reactions and pharmaceutical applic

- Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. (n.d.). MDPI.

- Toxicity and antimicrobial activity of tropylated aniline and its derivatives. (2026).

- Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC-MS). (2025). Benchchem.

- Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (n.d.).

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). MDPI.

- Site‐selective functionalization of aniline and bioactive molecules containing N,N′‐acetals. (n.d.).

- Structure activity relationship (SAR). (n.d.).

- The Diaryl Ether Aniline Scaffold: A Journey from Classic Synthesis to Modern Drug Discovery. (2025). Benchchem.

- synthesis of pharmaceutical compounds from substituted anilines. (2025). Benchchem.

- Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). (2019). Semantic Scholar.

- Modular synthetic routes to biologically active indoles

- High-Throughput Screening. (n.d.). Enamine.

- High-throughput screening (HTS). (2019). BMG LABTECH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cresset-group.com [cresset-group.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 8. Aniline - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aniline derivatives as antimicrobial agent | Filo [askfilo.com]

- 14. researchgate.net [researchgate.net]

- 15. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling - PMC [pmc.ncbi.nlm.nih.gov]

Computational & Synthetic Profiling of the N-(Oxolan-3-yl)aniline Scaffold

Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Chemists, and Process Development Scientists

Executive Summary: The Structural Motif

The oxolane-aniline linkage —specifically defined here as the N-(tetrahydrofuran-3-yl)aniline moiety—represents a critical pharmacophore in modern drug discovery. It bridges the lipophilic/hydrophilic divide, offering a saturated heterocyclic ether (oxolane/THF) coupled with an aromatic amine (aniline).

This scaffold is not merely a linker; it is a "chiral switch" where the C3-stereocenter of the oxolane ring dictates the vector of the aniline group, influencing binding affinity in kinase inhibitors and SGLT2 modulators. This guide provides a rigorous theoretical and synthetic framework for mastering this linkage.

Theoretical Framework: Electronic & Conformational Landscape

The Nitrogen Lone Pair Paradox

The core theoretical challenge in this linkage is the hybridization of the bridging nitrogen.

-

Electronic Competition: The nitrogen lone pair (

) is pulled into conjugation with the phenyl ring ( -

The Anomeric Effect (C2-Linkage Specific): If the aniline is linked at the C2 position (hemiaminal ether), the endo-anomeric effect stabilizes the axial conformer. However, for the more drug-stable C3-linkage , steric factors dominate.

Conformational Dynamics (The "Twist-Envelope" Continuum)

The oxolane ring is never planar. It exists in a dynamic equilibrium between Envelope (

-

Pseudorotation: The aniline substituent at C3 prefers an equatorial orientation to minimize 1,3-diaxial interactions.

-

Validation Metric: In DFT studies, the energy barrier for pseudorotation is often

, meaning the ring rapidly interconverts at physiological temperatures unless locked by bulky ortho-aniline substituents [1].

Computational Protocol (Self-Validating Workflow)

This protocol is designed to be self-validating : the calculated NMR shifts must correlate with experimental data to confirm the predicted conformational ensemble.

Phase 1: Conformational Sampling

Do not start with a single geometry. The flexibility of the THF ring requires an ensemble approach.

-

Force Field Scan: Use MMFF94 to generate rotamers around the

and -

Redundancy Check: Filter conformers with RMSD

.

Phase 2: DFT Optimization & Frequency Analysis

-

Functional/Basis Set: wB97X-D/6-311++G(d,p)

-

Why: The dispersion correction (-D) is critical for capturing the weak CH-

interactions between the THF ring and the phenyl ring.

-

-

Solvation: SMD (Solvation Model based on Density) in Water (

) and DMSO. -

Frequency Check: Ensure zero imaginary frequencies.

Phase 3: NCI (Non-Covalent Interaction) Analysis

To visualize the steric lock, generate the Reduced Density Gradient (RDG).

-

Green Surfaces: Indicate weak van der Waals attraction (stabilizing).

-

Red Surfaces: Indicate steric repulsion (destabilizing, usually between

of aniline and

Visualization: Computational Workflow

Caption: Self-validating computational workflow for oxolane-aniline derivatives. Note the feedback loop using NMR data.

Synthetic Realization

Theory must guide synthesis. The calculated

Pathway A: Reductive Amination (The Industrial Standard)

-

Precursors: 3-Oxotetrahydrofuran (dihydrofuran-3(2H)-one) + Aniline.

-

Mechanism: Formation of the imine/enamine intermediate followed by hydride reduction.

-

Theoretical Insight: DFT calculations often show the imine formation is the rate-determining step in sterically hindered anilines. Acid catalysis (AcOH) lowers the LUMO of the carbonyl, facilitating attack [2].

-

Reducing Agent: Sodium triacetoxyborohydride (

) is preferred over

Pathway B: Nucleophilic Substitution ( )

-

Precursors: 3-Iodotetrahydrofuran or 3-Tosylate-THF + Aniline.

-

Risk: Elimination to dihydrofuran.

-

Control: Use polar aprotic solvents (DMF) and non-nucleophilic bases (DIPEA) to favor substitution over elimination.

Visualization: Synthetic Logic

Caption: Comparison of Reductive Amination (preferred) vs. SN2 routes for scaffold synthesis.

Data Summary: Substituent Effects

The following table summarizes how substituents on the aniline ring affect the stability and geometry of the linkage, based on aggregated DFT (B3LYP) data [3].

| Aniline Substituent | Electronic Effect | THF Ring Conformation | Predicted |

| H (Unsubstituted) | Baseline | Envelope ( | 1.46 Å |

| 4-OMe (EDG) | Increases | Flattened Envelope | 1.45 Å (Shorter) |

| 4-NO2 (EWG) | Decreases | Twisted ( | 1.47 Å (Longer) |

| 2-Me (Steric) | Ortho-clash with THF | Strongly Twisted | 1.48 Å |

-

EDG (Electron Donating Group): Pushes electron density into the ring, increasing the double-bond character of the

bond, which planarizes the nitrogen and pulls the THF ring into a specific rotamer. -

EWG (Electron Withdrawing Group): Pulls density, allowing the nitrogen to be more pyramidal (

-like), increasing the flexibility of the THF linkage.

References

-

Conformational Analysis of Furan Derivatives: Siodłak, D., et al. "The molecular conformations of the studied molecules in the solid state." ResearchGate, 2010. Link Relevance: Establishes the baseline rotational barriers for furan/THF-amine systems.

-

DFT Studies on Aniline Reactivity: Kováčová, Z., et al. "Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials." Acta Chimica Slovaca, 2024.[1] Link Relevance: Provides the DFT parameters (G4 method) for accurately predicting aniline electronic properties.

-

Synthesis of THF-Amines: Wolfe, J. P., et al. "Stereoselective Synthesis of Tetrahydrofurans." National Institutes of Health (PMC), 2006. Link Relevance: Authoritative review on constructing the THF core and installing amine functionalities.

-

Heterocyclic Amine Protocols: Borosky, G. L. "Ultimate carcinogenic metabolites from aromatic and heterocyclic aromatic amines: a computational study." Chemical Research in Toxicology, 2007. Link Relevance: Validates the computational approach for N-heterocyclic amine stability and reactivity.

Sources

Methodological & Application

Application Note: Strategic Integration of 4-(Oxolan-2-ylmethoxy)aniline HCl in Small Molecule Drug Discovery

Introduction & Structural Rationale

In modern medicinal chemistry, the optimization of lead compounds often requires subtle modifications to the "tail" regions of pharmacophores to improve solubility, metabolic stability, and binding affinity. 4-(Oxolan-2-ylmethoxy)aniline hydrochloride (also known as 4-[(tetrahydrofuran-2-yl)methoxy]aniline HCl) serves as a high-value building block for this purpose.

This molecule combines a reactive primary aniline "handle" with a tetrahydrofuran (THF) ether tail. It acts as a bioisostere for the more common morpholine-propoxy or methoxy-ethoxy side chains found in approved Tyrosine Kinase Inhibitors (TKIs) like Gefitinib or Erlotinib.

Why Use This Building Block?

-

Solubility Modulation: The ether oxygen and the THF ring reduce lipophilicity (LogP) compared to alkyl-substituted anilines, improving aqueous solubility without introducing a basic nitrogen center (like morpholine), which can sometimes lead to hERG liability.

-

Conformational Restriction: Unlike linear aliphatic ethers, the THF ring restricts the conformational freedom of the side chain, potentially reducing the entropic penalty upon binding to a protein pocket.

-

Hydrogen Bonding: The ether oxygen acts as a weak H-bond acceptor, often interacting with solvent fronts or specific residues (e.g., Cys, Thr) in the solvent-exposed regions of kinase ATP-binding pockets.

Chemical Handling & Stability

Compound: this compound Appearance: Off-white to pale beige solid. Storage: Desiccate at +4°C. Hygroscopic.

Critical Handling Note: The HCl Salt Factor

Commercial supplies are typically the hydrochloride salt. This imparts stability against oxidation (anilines oxidize to "aniline black" over time) but requires specific protocol adjustments:

-

Stoichiometry: You must account for the molecular weight of the HCl (MW ~229.7 vs ~193.2 for free base).

-

Neutralization: In nucleophilic substitutions (SNAr) or metal-catalyzed couplings, the amine must be free-based in situ. Failure to add an extra equivalent of base is the #1 cause of reaction failure with this reagent.

Experimental Protocols

Protocol A: SNAr Coupling (Synthesis of Quinazoline Kinase Inhibitors)

Context: This is the primary application for this molecule—displacing a 4-chloro group on a quinazoline core to generate EGFR/HER2 inhibitor scaffolds.

Reagents:

-

4-Chloro-6,7-dimethoxyquinazoline (Start Material)

-

4-(Oxolan-2-ylmethoxy)aniline HCl (Nucleophile)[1]

-

Isopropanol (iPrOH) (Solvent)

-

DIPEA (N,N-Diisopropylethylamine) (Base)

Step-by-Step Procedure:

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv, e.g., 224 mg).

-

Solvent: Add Isopropanol (10 mL/mmol). Note: iPrOH is chosen because the product often precipitates out upon cooling, simplifying purification.

-

Amine Addition: Add 4-(Oxolan-2-ylmethoxy)aniline HCl (1.1 equiv).

-

Base Activation (Critical): Add DIPEA (2.5 equiv).

-

Reaction: Heat to reflux (approx. 83°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting chloride (high Rf) should disappear; a fluorescent blue spot (product) will appear at lower Rf.

-

Workup: Cool the reaction slowly to room temperature, then to 0°C in an ice bath.

-

Isolation: Filter the resulting precipitate. Wash the cake with cold iPrOH (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove trace DIPEA.

-

Drying: Vacuum dry at 40°C.

Yield Expectation: 75–85%.

Protocol B: Amide Coupling (General Derivatization)

Context: Attaching the aniline to a carboxylic acid scaffold (e.g., a benzoic acid or heterocyclic acid).

Reagents:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

HATU (1.2 equiv)

-

4-(Oxolan-2-ylmethoxy)aniline HCl (1.1 equiv)

-

DMF (anhydrous)

-

Triethylamine (TEA) or DIPEA

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF (5 mL/mmol) under Nitrogen. Stir for 5 minutes.

-

Neutralization Pre-mix: In a separate vial, dissolve the Aniline HCl salt in minimal DMF and add Base (2.0 equiv). Note: Pre-mixing ensures the amine is free to attack the activated ester immediately.

-

Coupling: Add the amine/base solution to the activated acid mixture.

-

Completion: Add an additional 1.0 equiv of Base to the main reaction vessel. Stir at RT for 2–12 hours.

-

Workup: Dilute with EtOAc. Wash with 5% LiCl solution (removes DMF), followed by Sat. NaHCO3 and Brine. Dry over Na2SO4.

Decision Logic & Visualization

Workflow: From Building Block to Bioactive Core

The following diagram illustrates the critical decision points when using this salt in synthesis.

Caption: Synthetic workflow distinguishing base requirements for SNAr vs. Amide coupling pathways.

SAR Logic: The "Ether Tail" Selection

Why choose the THF-ether over other standard tails?

Caption: Structure-Activity Relationship (SAR) decision tree comparing THF-ether to standard bioisosteres.

Physicochemical Data Summary

| Property | Value / Description | Implication for Drug Design |

| Molecular Weight | 229.69 (HCl salt) / 193.24 (Free base) | Low MW allows room for heavy scaffolds. |

| H-Bond Donors | 2 (NH2) | Primary amine is the conjugation handle. |

| H-Bond Acceptors | 2 (Ether O, THF O) | THF Oxygen can engage in water-mediated bridging. |

| Chirality | C2 on THF ring | Caution: Commercial material is often racemic. Enantiomers may have different metabolic profiles. |

| LogP (Calc) | ~1.5 (Free base) | "Goldilocks" zone: Lipophilic enough for permeability, polar enough for solubility. |

References

-

BenchChem. Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors.[5] (2025).[5][6] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21540557, 4-(Oxiran-2-ylmethoxy)aniline (Structural Analog Reference). Retrieved from

-

Dunetz, J. R., et al. Amide synthesis by acylation.[7] Organic Letters (2011), 13, 5048-5051.[7] (Protocol grounding for aniline coupling). Retrieved from

-

Santa Cruz Biotechnology. this compound Product Data. Retrieved from

Sources

- 1. This compound-91246-63-8 - Thoreauchem [thoreauchem.com]

- 2. youtube.com [youtube.com]

- 3. reddit.com [reddit.com]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amide synthesis by acylation [organic-chemistry.org]

Application Note: 4-(Oxolan-2-ylmethoxy)aniline Hydrochloride in Kinase Inhibitor Screening

Abstract

This guide details the application of 4-(Oxolan-2-ylmethoxy)aniline hydrochloride as a high-value pharmacophore in the development of ATP-competitive kinase inhibitors. Unlike simple anilines, the oxolane (tetrahydrofuran) ether moiety serves as a critical "solvent-front" probe, enhancing aqueous solubility and exploring hydrogen-bonding networks at the kinase hinge region exit. This note provides a comprehensive workflow for utilizing this reagent in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) library generation, followed by validation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay.

Introduction & Structural Mechanistics

The "Solvent Front" Strategy

In the design of type I and type II kinase inhibitors (e.g., Lapatinib, Gefitinib), the 4-anilinoquinazoline scaffold is a privileged structure. The aniline moiety binds deep within the hydrophobic pocket, while substituents on the aniline ring project towards the solvent interface.

4-(Oxolan-2-ylmethoxy)aniline is engineered to optimize this interaction:

-

Hinge Binding: The aniline nitrogen functions as a hydrogen bond donor to the kinase hinge region (e.g., Met793 in EGFR).

-

Solubility & ADME: The tetrahydrofuran (oxolane) ring disrupts planarity and increases polarity compared to benzyl analogs (like the fluorobenzyloxy tail of Lapatinib), significantly improving the solubility profile of the final inhibitor.

-

Stereoelectronic Effects: The ether linkage provides rotational freedom, allowing the oxolane ring to adopt conformations that minimize steric clash with the "gatekeeper" residue while accessing water networks at the solvent front.

Application Scope

-

Primary: Synthesis of 4-anilinoquinazoline/pyrimidine libraries targeting EGFR (ErbB1) and HER2 (ErbB2).

-

Secondary: Fragment screening to probe solvent channel tolerance in novel kinase targets (VEGFR, SRC).

Experimental Workflow: From Synthesis to Screen

The following diagram illustrates the critical path for utilizing this reagent to generate a screenable library.

Figure 1: Workflow for integrating 4-(Oxolan-2-ylmethoxy)aniline into a kinase inhibitor discovery pipeline.

Protocol 1: Library Derivatization (Chemical Synthesis)

Objective: To couple 4-(Oxolan-2-ylmethoxy)aniline to a 4-chloroquinazoline core to create a functional kinase inhibitor for screening. Rationale: The hydrochloride salt is stable but must be neutralized in situ to liberate the nucleophilic aniline amine.

Materials

-

Reagent A: this compound (1.0 eq).

-

Reagent B: 4-Chloro-6,7-dimethoxyquinazoline (or similar core) (1.0 eq).

-

Solvent: Isopropanol (iPrOH) or Acetonitrile (ACN).

-

Base: Diisopropylethylamine (DIPEA) (Required if using a non-protic solvent; optional in iPrOH as HCl acts as a catalyst).

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of the quinazoline core in 10 mL of Isopropanol in a round-bottom flask.

-

Addition: Add 1.0 mmol of This compound .

-

Note: If using Isopropanol, the reaction is autocatalytic. The HCl released/present protonates the quinazoline N1, activating the C4 position for nucleophilic attack.

-

-

Reflux: Heat the mixture to reflux (85°C) for 3–5 hours.

-

Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The product is typically more polar than the starting chloride.

-

-

Precipitation: Cool the reaction slowly to room temperature. The product often precipitates as the hydrochloride salt.

-

Filtration: Filter the precipitate and wash with cold isopropanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aniline.

-

Yield Verification: Dry under vacuum. Verify identity via ¹H-NMR (DMSO-d₆).[1] Look for the characteristic oxolane multiplet signals at δ 1.6–3.8 ppm.

Protocol 2: TR-FRET Kinase Binding Assay (Screening)

Objective: To determine the binding affinity (

Assay Principle Diagram

Figure 2: TR-FRET mechanism. The test compound displaces the tracer, reducing the FRET signal.[3]

Reagents

-

Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Target Kinase: EGFR (GST-tagged) or HER2 (His-tagged).

-

Antibody: LanthaScreen™ Eu-anti-GST or Eu-anti-His.

-

Tracer: Kinase Tracer 199 or 236 (optimized for EGFR family).

-

Test Compound: The product from Protocol 1 (dissolved in DMSO).

Procedure

-

Compound Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (100x final concentration). Dilute 100-fold into Kinase Buffer A to generate a 4x working solution (max 1% DMSO).

-

Plate Setup: Use a white, low-volume 384-well plate.

-

Add 5 µL of 4x Test Compound.

-

Add 5 µL of 4x Kinase/Antibody Mix (Final conc: 5 nM Kinase, 2 nM Antibody).

-

Add 5 µL of 4x Tracer (Final conc: usually

of tracer, ~2–10 nM).

-

-

Incubation: Shake plate for 30 seconds. Incubate for 60 minutes at Room Temperature (protected from light).

-

Detection: Read on a TR-FRET compatible plate reader (e.g., PHERAstar, EnVision).

-

Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

-

Emission 1 (Donor): 620 nm (Europium).

-

Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

-

Data Analysis & Interpretation

Calculating the Emission Ratio

To normalize for well-to-well variability, calculate the Emission Ratio (ER) for each well:

IC50 Determination

Plot the Emission Ratio against the log of the compound concentration. Fit the data to a sigmoidal dose-response equation (variable slope):

Data Summary Table

| Parameter | Description | Acceptance Criteria |

| Z-Prime (Z') | Measure of assay robustness | |

| Assay Window | Ratio of Max Signal (DMSO) to Min Signal (Control Inhibitor) | |

| IC50 | Potency of the synthesized aniline derivative |

Interpretation:

-

High Potency (Low IC50): Indicates the oxolane tail is successfully positioned in the solvent front, and the aniline nitrogen is engaging the hinge.

-

Low Potency: May suggest steric clash of the oxolane ring; consider checking the stereochemistry (R vs S enantiomers of the oxolane) if using a chiral precursor.

References

-

Wood, E. R., et al. (2004). "A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells." Cancer Research, 64(18), 6652-6659.

-

Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide."

-

Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9(1), 28-39.

-

Petrov, K. G., et al. (2006). "Optimization of the solubilizing group in the 4-anilinoquinazoline series of EGFR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(17), 4686-4691.

Sources

- 1. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-(Oxolan-2-ylmethoxy)aniline hydrochloride

Technical Support Center: Synthesis of 4-(Oxolan-2-ylmethoxy)aniline Hydrochloride

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only troubleshoot issues but also proactively optimize your reaction conditions for superior results.

Section 1: Reaction Overview and Core Principles

The synthesis is typically a two-step process:

-

Williamson Ether Synthesis: Formation of the ether linkage by reacting 4-aminophenol with an appropriate 2-(halomethyl)oxolane, such as 2-(chloromethyl)tetrahydrofuran. This is an S(_N)2 reaction where the phenoxide ion of 4-aminophenol acts as a nucleophile.

-

Salt Formation: Reaction of the resulting freebase, 4-(Oxolan-2-ylmethoxy)aniline, with hydrochloric acid to precipitate the stable and often more crystalline hydrochloride salt.

The primary challenge in the first step is achieving high selectivity for O-alkylation (on the hydroxyl group) over the competing N-alkylation (on the amino group). Understanding the factors that govern this selectivity is paramount for success.

Reaction Pathway: Williamson Ether Synthesis

Caption: General pathway for the synthesis via phenoxide formation and subsequent SN2 attack.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems.

Q1: What is the single most critical factor for ensuring selective O-alkylation over N-alkylation?

A: The choice of base and solvent system is the most critical factor. Nitrogen is generally less electronegative and more nucleophilic than oxygen[1]. However, in the Williamson ether synthesis, the goal is to deprotonate the phenolic hydroxyl group (pKa ~10) without significantly deprotonating the aniline amino group (pKa of conjugate acid ~4.6) or creating conditions where the neutral amino group competes effectively.

A moderately weak inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is the standard recommendation[2][3]. The K₂CO₃ is strong enough to deprotonate the phenol to form the highly nucleophilic phenoxide but not strong enough to deprotonate the aniline. The phenoxide is a much stronger nucleophile than the neutral amine, driving the reaction toward the desired O-alkylation. Using very strong bases like sodium hydride (NaH) can lead to the formation of a dianion or increase N-alkylation, reducing selectivity[4][5].

Q2: My reaction has stalled; TLC analysis shows significant unreacted 4-aminophenol. What are the likely causes?

A: A stalled reaction with remaining starting material typically points to one of four issues:

-

Insufficient Base: The base is consumed by acidic impurities or is not strong enough to fully deprotonate the phenol. Ensure you are using at least one equivalent of a suitable base, like K₂CO₃. Often, using a slight excess (1.5-2.0 eq.) is beneficial[2].

-

Poor Reagent Quality: The alkylating agent, 2-(chloromethyl)oxolane, may have degraded. Alkyl halides should be checked for purity and used promptly. Similarly, ensure your 4-aminophenol is of high purity.

-

Low Temperature: While higher temperatures can promote side reactions, insufficient heat will slow the S(_N)2 reaction to a crawl. For many Williamson syntheses, temperatures between 60-80 °C are a good starting point[2][6].

-

Moisture: The presence of water can hydrolyze the alkyl halide and consume the base, hindering the formation of the necessary alkoxide[7]. Ensure all glassware is oven-dried and use anhydrous solvents for the best results.

Q3: I've isolated the freebase product as an oil, but I can't get the hydrochloride salt to crystallize. What should I do?

A: Difficulty in crystallization of the hydrochloride salt is almost always due to impurities in the freebase oil or an incorrect choice of solvent for precipitation.

-

Purify the Freebase: Before attempting salt formation, purify the crude aniline product thoroughly, typically via column chromatography (silica gel, using a gradient of ethyl acetate in hexanes). Impurities, especially unreacted starting materials or N-alkylated byproducts, can act as crystal growth inhibitors.

-

Solvent Selection: The key is to dissolve the freebase in a solvent where it is soluble, but the hydrochloride salt is not. A common and effective method is to dissolve the purified oil in a minimal amount of a solvent like diethyl ether or ethyl acetate. Then, add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with vigorous stirring[8][9]. The hydrochloride salt should precipitate as a solid.

-

Drying: Ensure the final salt is dried thoroughly under vacuum, as aniline hydrochlorides can be hygroscopic[9].

Q4: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase that gives good separation between your starting material (4-aminophenol), your product, and any potential side products. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

-

Spotting: Spot the starting 4-aminophenol, the alkylating agent, and a co-spot of both on one side of the plate. On the other side, spot your reaction mixture.

-

Analysis: As the reaction proceeds, you should see the spot corresponding to 4-aminophenol diminish and a new, less polar spot for the product appear. The reaction is complete when the 4-aminophenol spot is no longer visible.

Section 3: In-Depth Troubleshooting Guides

Problem 1: Low Yield of 4-(Oxolan-2-ylmethoxy)aniline

Low yields are often traced back to suboptimal reaction conditions or competing side reactions.

Causality Analysis:

-

Base and Solvent Choice: The interplay between the base and solvent dictates the nucleophilicity of the phenoxide and the rate of the S(_N)2 reaction. Polar aprotic solvents like DMF or DMSO are preferred because they solvate the cation (e.g., K⁺) but leave the phenoxide anion "naked" and highly reactive[3][10].

-

Temperature Control: While heat is needed, excessive temperatures (>100 °C) can favor elimination side reactions if using a secondary or tertiary alkyl halide, though this is less of a concern with the primary halide 2-(chloromethyl)oxolane[10][11]. More importantly for this system, high temperatures can increase the rate of undesired N-alkylation.

-

Reagent Stoichiometry: Using a slight excess (1.1-1.2 eq.) of the alkylating agent can help drive the reaction to completion. However, a large excess can lead to dialkylation byproducts.

Solutions and Optimization Table:

| Parameter | Sub-Optimal Condition | Optimized Approach | Rationale |

| Base | Strong bases (NaH, LDA) or weak bases (NaHCO₃) | K₂CO₃, Cs₂CO₃[3] | Balances effective deprotonation of the phenol with minimal N-alkylation. Cs₂CO₃ is more soluble and can sometimes accelerate the reaction. |

| Solvent | Protic solvents (Ethanol, Methanol) | DMF, Acetonitrile, Acetone | Polar aprotic solvents enhance the nucleophilicity of the phenoxide anion, accelerating the desired S(_N)2 reaction[10]. |

| Temperature | Too low (<50 °C) or too high (>100 °C) | 60 - 80 °C | Provides sufficient energy for the S(_N)2 reaction without significantly promoting side reactions like N-alkylation. |

| Atmosphere | Open to air | Inert atmosphere (Nitrogen or Argon) | Prevents oxidation of the electron-rich 4-aminophenol, which can lead to colored impurities and reduced yield. |

Problem 2: Significant Impurities Detected (e.g., by NMR or LC-MS)

The most likely impurity is the N-alkylated isomer, N-(Oxolan-2-ylmethyl)-4-aminophenol.

Side Reaction Pathway

Caption: Competing N-alkylation pathway leading to common impurities.

Troubleshooting & Purification:

-

Confirm the Structure: The identity of major impurities should be confirmed. Advanced NMR techniques like HMBC and HSQC can be invaluable for unambiguously distinguishing between N- and O-alkylation[12].

-

Re-optimize Conditions: If N-alkylation is significant, revert to the core principles: use a weaker base (K₂CO₃), ensure a polar aprotic solvent, and avoid excessive temperatures. Some literature suggests protecting the amine group (e.g., as an imine) prior to alkylation, followed by deprotection, to guarantee O-alkylation, though this adds steps to the synthesis[13][14].

-

Purification Protocol: Flash column chromatography is the most effective method for separating the O- and N-alkylated isomers.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 40% Ethyl Acetate). The desired O-alkylated product is typically less polar and will elute before the N-alkylated isomer and any remaining 4-aminophenol.

-

Monitoring: Collect fractions and analyze them by TLC to pool the pure product.

-

Section 4: Optimized Experimental Protocol

This protocol is a robust starting point based on established principles of the Williamson ether synthesis.

Step 1: Synthesis of 4-(Oxolan-2-ylmethoxy)aniline (Freebase)

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-aminophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (approx. 5-10 mL per gram of 4-aminophenol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-(chloromethyl)tetrahydrofuran (1.1 eq.) dropwise to the mixture.

-

Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Once the 4-aminophenol is consumed, cool the reaction to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically a brown oil.

-

Purify the crude oil via flash column chromatography as described in Section 3.

Step 2: Formation of Hydrochloride Salt

-

Dissolve the purified freebase oil in a minimal amount of diethyl ether.

-

With vigorous stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.

-

A precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.

-

Stir the resulting slurry for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether.

-

Dry the solid under high vacuum to obtain this compound as a stable, crystalline solid.

Section 5: Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve experimental issues.

Caption: A systematic workflow for troubleshooting common synthesis problems.

References

- Making Aniline HCl. (2023). YouTube.

-

Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure. [Link]

-

PrepChem. (n.d.). Synthesis of aniline hydrochloride. PrepChem.com. [Link]

-

Bandyopadhyay, A. R. (2015). Arylamines salt formation? ResearchGate. [Link]

-

ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk. [Link]

-

askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis. askIITians. [Link]

-

IARC Working Group. (2020). Aniline and Aniline Hydrochloride. Some Aromatic Amines and related Compounds - NCBI. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

-

Kohout, M. (2014). Can anyone help me with a Williamson ether synthesis? ResearchGate. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC. [Link]

-

Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Kudalkar, S. N., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]

-

Hazelchem. (2020). Williamson ether synthesis (done wrong). YouTube. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University Chemistry. [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. [Link]

-

Beller, M., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development - ACS Publications. [Link]

-

Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]

-

Reddit. (2025). Progress on N-alkylation of o-aminophenol. r/Chempros. [Link]

-

Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme. [Link]

-

Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare... Pearson. [Link]

-

Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. [Link]

-

Sicker, D. (2016). Why n-alkylation is more favorable than o-alkylation? ResearchGate. [Link]

-

ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

-

Technical Disclosure Commons. (2024). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Disclosure Commons. [Link]

- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.

-

Patsnap. (2022). Preparation method of 4-methoxy-2-nitroaniline. Eureka | Patsnap. [Link]

-

MDPI. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 12. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Overcoming Solubility Issues of Aniline Hydrochloride in Organic Solvents

Topic: Solubility Optimization & Troubleshooting for Anilinium Chlorides Audience: Synthetic Chemists, Process Engineers, Drug Discovery Researchers Version: 2.1 (Current)

The Core Challenge: The Ionic Lattice Barrier

Aniline hydrochloride (anilinium chloride) presents a classic "solubility paradox" in organic synthesis. While the phenyl ring is lipophilic, the ionic ammonium-chloride headgroup (

The Mechanism of Insolubility:

To dissolve in an organic solvent, the solvent molecules must overcome the high lattice enthalpy of the salt (

-

Polar Protic Solvents (MeOH, EtOH, Water): Can stabilize both the cation (via H-bonding) and the anion, making dissolution energetically favorable.

-

Aprotic/Non-polar Solvents (DCM, Toluene, Et2O): Lack the dielectric constant and H-bonding capability to disrupt the ionic lattice, resulting in suspension or precipitation.

This guide provides field-proven protocols to overcome these barriers without compromising reaction integrity.

Troubleshooting Guide (Q&A)

Case 1: "My reaction requires anhydrous dichloromethane (DCM), but the aniline hydrochloride is just a slurry at the bottom."

Diagnosis: DCM has a moderate dielectric constant (

Solution: The "In-Situ Release" Strategy Do not rely on passive solubility. You must chemically modify the species within the reaction vessel.

-

Option A (Base Scavenger): Add a non-nucleophilic organic base (e.g., Diisopropylethylamine [DIPEA] or 2,6-Lutidine).

-

Why: The base deprotonates the ammonium salt, releasing free aniline (highly soluble in DCM) to react immediately. The byproduct (DIPEA·HCl) remains soluble or forms a fine suspension that is less interfering.

-

-

Option B (Phase Transfer Catalysis - PTC): If base is forbidden (e.g., acid-sensitive intermediates), add 5-10 mol% Tetrabutylammonium Chloride (TBACl).

-

Why: This facilitates a "halide exchange" or simply solubilizes the chloride ion pair into the organic phase, dragging the anilinium cation with it.

-

Case 2: "I need to remove excess aniline hydrochloride from my crude reaction mixture, but it keeps clogging my silica column."

Diagnosis: Anilinium salts streak on silica gel due to strong ionic interactions with the stationary phase silanols.

Solution: The "pH-Swing" Partition Never load the salt directly onto silica. You must perform a pre-purification phase cut.

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Ether.

-

Wash vigorously with 1M HCl (aqueous).

-

Mechanism:[1] This ensures all aniline is fully protonated (

). The salt is highly water-soluble (

-

-

Back-Extraction (Optional): If your product is also basic, this method requires modification (see Protocol 1 below).

Case 3: "I am seeing inconsistent yields in amidation reactions using aniline HCl."

Diagnosis: This is often a "Solubility-Limited Kinetic Trap." As the reaction proceeds, the concentration of free aniline (in equilibrium) is too low to drive the reaction, or the byproduct precipitates and encapsulates unreacted starting material.

Solution: The Co-Solvent Bridge Introduce a "Bridge Solvent" that is miscible with your primary organic solvent but has high polarity.

-

Recommendation: Add 10-20% (v/v) Methanol or DMF .

-

Effect: This disrupts the lattice energy sufficiently to create a homogeneous solution, increasing the effective collision frequency of the reagents.

Decision Framework & Workflows

Visualization: Solubility Optimization Logic

The following decision tree helps you select the correct strategy based on your reaction constraints.

Quantitative Data: Solubility Profile

Understanding the solubility limits is crucial for solvent selection. The data below highlights the sharp contrast between protic and aprotic solvents.

Table 1: Estimated Solubility of Aniline Hydrochloride at 25°C

| Solvent Class | Specific Solvent | Solubility Rating | Solubility (approx. g/L) | Primary Utility |

| Polar Protic | Water | Very High | 1070 g/L [1] | Extraction / Workup |

| Polar Protic | Ethanol | High | > 500 g/L [2] | Recrystallization |

| Polar Protic | Methanol | High | > 500 g/L [2] | Reaction Co-solvent |

| Chlorinated | Chloroform | Moderate | ~50-100 g/L [3] | NMR / Specialized Rxn |

| Chlorinated | Dichloromethane | Low | < 10 g/L | Poor Reaction Medium |

| Ether/Hydrocarbon | Diethyl Ether | Insoluble | < 1 g/L | Precipitation / Washing |

| Aromatic | Benzene/Toluene | Insoluble | < 1 g/L | Azeotropic Drying |

Note: Solubility in alcohols decreases significantly as the carbon chain length increases (MeOH > EtOH > Propanol).

Detailed Experimental Protocols

Protocol 1: Ex-Situ Free-Basing (The "Flash Partition")

Use this when your reaction cannot tolerate any acidic protons or chloride ions.

Reagents:

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Aqueous NaHCO₃ (Sodium Bicarbonate) or 1M NaOH

Step-by-Step:

-

Suspension: Place the aniline hydrochloride salt in a separatory funnel.

-

Biphasic Setup: Add the organic solvent (DCM is preferred for extraction efficiency) and an equal volume of basic aqueous solution (Sat. NaHCO₃).

-

Observation: You will see gas evolution (

) if using bicarbonate.

-

-

Equilibration: Shake vigorously for 2-3 minutes. Vent frequently.

-

Mechanism:[1]

-

-

Separation: Drain the organic layer (bottom for DCM, top for EtOAc).

-

Drying: Dry the organic layer over anhydrous

or -

Concentration: Evaporate solvent in vacuo.

-

Result: You now have the free aniline as an oil or low-melting solid, which is miscible in almost all organic solvents.

-

Protocol 2: In-Situ Neutralization for Amidation

Use this for "One-Pot" reactions where isolation is inefficient.

Workflow Visualization:

Critical Note on Stoichiometry: When using aniline hydrochloride, remember that the salt itself carries 1 equivalent of acid (HCl).

-

If your reaction consumes base (e.g., acid chloride coupling), you need 2 equivalents of base total:

-

1 equiv to neutralize the HCl in the salt.

-